2-Bromo-5-fluorobenzotrifluoride (CAS 40161-55-5) is a highly substituted fluorinated aromatic building block characterized by a trifluoromethyl group, a fluorine atom at the 5-position, and a bromine atom at the 2-position. With a molecular weight of 243.00 g/mol, a density of 1.695 g/mL, and a boiling point of 136-143 °C, it presents as a stable, colorless to light yellow liquid . From a procurement perspective, this compound is primarily sourced as a critical electrophilic precursor for palladium-catalyzed cross-coupling reactions, such as Buchwald aminations and Suzuki-Miyaura couplings. Its specific tri-substituted pattern is essential for the synthesis of advanced active pharmaceutical ingredients (APIs), including 11β-HSD1 inhibitors and non-steroidal anti-androgen intermediates, where precise electronic and steric tuning is required to achieve target binding and metabolic stability .
Substituting 2-Bromo-5-fluorobenzotrifluoride with generic analogs, such as 2-bromobenzotrifluoride (lacking the 5-fluoro group) or 2-chloro-5-fluorobenzotrifluoride, severely compromises both reaction efficiency and downstream product viability. In industrial cross-coupling workflows, replacing the bromine atom with a chlorine atom drastically reduces the rate of oxidative addition, forcing the use of higher temperatures and expensive proprietary ligands that can degrade sensitive amine partners [1]. Furthermore, the omission of the 5-fluoro substituent fundamentally alters the pharmacokinetic profile of the resulting APIs; the fluorine atom is strictly required to block oxidative metabolism at that specific position on the aromatic ring, a feature that non-fluorinated analogs cannot replicate[2]. Consequently, buyers must procure this exact halogenated profile to maintain both synthetic yield and target molecule efficacy.
In palladium-catalyzed Buchwald amination reactions with piperazine derivatives, 2-Bromo-5-fluorobenzotrifluoride demonstrates superior reactivity compared to its chlorinated analog. The bromide precursor achieves >90% conversion at 80 °C within 4 hours using standard catalysts, whereas 2-chloro-5-fluorobenzotrifluoride yields <40% under identical conditions, requiring temperatures exceeding 110 °C [1].
| Evidence Dimension | Buchwald amination conversion rate |
| Target Compound Data | >90% yield at 80 °C (4 hours) |
| Comparator Or Baseline | 2-Chloro-5-fluorobenzotrifluoride (<40% yield at 80 °C) |
| Quantified Difference | >50% higher yield under mild thermal conditions |
| Conditions | Palladium-catalyzed coupling with piperazine derivatives at 80 °C |
Procuring the bromide form minimizes catalyst costs and prevents the thermal degradation of sensitive coupling partners during API synthesis.
The 5-fluoro substitution is critical for the metabolic stability of downstream pharmaceutical products. APIs synthesized from 2-Bromo-5-fluorobenzotrifluoride exhibit a microsomal half-life (T1/2) of >30 minutes in human and mouse liver microsomes. In contrast, APIs derived from the des-fluoro comparator (2-bromobenzotrifluoride) suffer from rapid oxidative degradation, resulting in a T1/2 of less than 5 minutes [1].
| Evidence Dimension | Microsomal half-life (T1/2) of derived APIs |
| Target Compound Data | >30 minutes (5-fluoro API) |
| Comparator Or Baseline | 2-Bromobenzotrifluoride (<5 minutes for des-fluoro API) |
| Quantified Difference | >6-fold increase in metabolic half-life |
| Conditions | In vitro human and mouse liver microsome stability assays |
The specific 5-fluoro substitution is non-negotiable for achieving the required pharmacokinetic profile, preventing costly late-stage failures in drug development.
Procurement of high-purity (>99.0% GC) 2-Bromo-5-fluorobenzotrifluoride synthesized via regioselective Sandmeyer diazotization is critical for industrial scale-up. Using this high-purity material ensures >85% isolated yield in subsequent multi-step syntheses. Conversely, utilizing cheaper, direct-bromination mixtures containing up to 5% isomeric impurities (e.g., 4-bromo isomers) drops overall downstream yields to <60% due to unresolvable chromatographic bottlenecks [1].
| Evidence Dimension | Downstream isolated yield |
| Target Compound Data | >85% yield (using >99.0% GC purity Sandmeyer-derived material) |
| Comparator Or Baseline | Direct-bromination mixture (<60% yield due to isomeric impurities) |
| Quantified Difference | >25% improvement in downstream isolated yield |
| Conditions | Multi-step API synthesis and chromatographic purification |
Sourcing high-GC-purity material avoids costly and labor-intensive downstream purification bottlenecks in industrial manufacturing.
2-Bromo-5-fluorobenzotrifluoride exhibits a stable boiling point of 136-143 °C (110-120 °C at 40 mmHg), which facilitates highly efficient vacuum distillation. Industrial recovery protocols demonstrate an >86% recovery rate during distillation without excessive volatility losses, outperforming lighter fluorinated benzenes (e.g., fluorobenzene, BP 85 °C) which suffer from significant evaporative losses during large-scale processing .
| Evidence Dimension | Distillation recovery rate |
| Target Compound Data | >86% recovery at 110-120 °C (40 mmHg) |
| Comparator Or Baseline | Lighter fluorinated benzenes (high evaporative loss during vacuum processing) |
| Quantified Difference | Significantly higher mass retention during thermal purification |
| Conditions | Industrial vacuum distillation at 40 mmHg |
The predictable thermal profile allows for robust industrial-scale purification and solvent recovery, directly improving the cost-efficiency of large-scale manufacturing.
2-Bromo-5-fluorobenzotrifluoride is the preferred starting material for Buchwald amination with piperazines, enabling the synthesis of highly stable 11β-HSD1 inhibitors (such as HSD-016) used in type 2 diabetes research. Its specific halogenation pattern ensures both high coupling yields and essential metabolic stability in the final API [1].
In the synthesis of bicalutamide analogs and related anti-androgen therapies, this compound serves as a critical electrophilic building block. The trifluoromethyl and fluoro groups provide the necessary electronic properties for optimal androgen receptor binding, making it an irreplaceable precursor in this therapeutic class [2].
The compound is utilized in the development of next-generation pesticides and herbicides. The incorporation of the highly lipophilic 2-bromo-5-fluorobenzotrifluoride motif enhances the environmental stability and target penetration of the agrochemical active ingredients, offering superior performance over non-fluorinated alternatives [3].
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